molecular formula C22H19BiCl2O4 B11939637 Bis[(chloroacetyl)oxy](triphenyl)-lambda~5~-bismuthane CAS No. 61217-41-2

Bis[(chloroacetyl)oxy](triphenyl)-lambda~5~-bismuthane

Cat. No.: B11939637
CAS No.: 61217-41-2
M. Wt: 627.3 g/mol
InChI Key: XOXMLZVRHZOOJW-UHFFFAOYSA-L
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Description

Bis(chloroacetyl)oxy-lambda~5~-bismuthane: is an organobismuth compound characterized by its unique structure, which includes a bismuth atom bonded to three phenyl groups and two chloroacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(chloroacetyl)oxy-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with chloroacetyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl groups. The general reaction scheme is as follows:

Ph3Bi+2ClCH2COClPh3Bi(OCOCH2Cl)2\text{Ph}_3\text{Bi} + 2 \text{ClCH}_2\text{COCl} \rightarrow \text{Ph}_3\text{Bi(OCOCH}_2\text{Cl)}_2 Ph3​Bi+2ClCH2​COCl→Ph3​Bi(OCOCH2​Cl)2​

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and mixing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can undergo oxidation reactions, where the bismuth center is oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state bismuth compounds.

    Substitution: The chloroacetyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the chloroacetyl groups under basic conditions.

Major Products:

    Oxidation: Higher oxidation state bismuth compounds.

    Reduction: Lower oxidation state bismuth compounds.

    Substitution: Derivatives with different functional groups replacing the chloroacetyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: Bis(chloroacetyl)oxy-lambda~5~-bismuthane can be used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.

    Protecting Group: The compound can serve as a protecting group for alcohols and amines in organic synthesis.

Biology and Medicine:

    Antimicrobial Agents: Organobismuth compounds, including Bis(chloroacetyl)oxy-lambda~5~-bismuthane, have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.

Industry:

    Polymerization: The compound can be used as an initiator or catalyst in polymerization reactions, leading to the formation of various polymers with unique properties.

Mechanism of Action

The mechanism by which Bis(chloroacetyl)oxy-lambda~5~-bismuthane exerts its effects involves the interaction of the bismuth center with various molecular targets. The bismuth atom can coordinate with electron-rich sites on substrates, facilitating reactions such as oxidation, reduction, and substitution. The chloroacetyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

    Triphenylbismuth: A simpler organobismuth compound with three phenyl groups bonded to a bismuth atom.

    Bis(chloroacetyl)oxy-lambda~5~-stibane: A similar compound where the bismuth atom is replaced with antimony.

    Triphenylbismuth bis(2-chloroacetate): Another derivative with similar functional groups.

Uniqueness: Bis(chloroacetyl)oxy-lambda~5~-bismuthane is unique due to the presence of both chloroacetyl and triphenyl groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and catalysis.

Properties

CAS No.

61217-41-2

Molecular Formula

C22H19BiCl2O4

Molecular Weight

627.3 g/mol

IUPAC Name

bis[(2-chloroacetyl)oxy]-triphenylbismuth

InChI

InChI=1S/3C6H5.2C2H3ClO2.Bi/c3*1-2-4-6-5-3-1;2*3-1-2(4)5;/h3*1-5H;2*1H2,(H,4,5);/q;;;;;+2/p-2

InChI Key

XOXMLZVRHZOOJW-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(OC(=O)CCl)OC(=O)CCl

Origin of Product

United States

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